Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide
Description
Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide (C₈H₁₀BrN·HBr) is the hydrobromide salt of the aromatic amine 4-bromo-2,6-dimethylaniline. The base compound, 4-bromo-2,6-dimethylaniline (CAS 24596-19-8), has a molecular weight of 200.076 g/mol and the formula C₈H₁₀BrN . Its structure features a bromine atom at the para position and methyl groups at the ortho positions (2 and 6) of the benzene ring. The hydrobromide form enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications .
Key properties of the base compound include:
Properties
IUPAC Name |
(4-bromo-2,6-dimethylphenyl)azanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4H,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNJNXLBCMLJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[NH3+])C)Br.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide typically involves the bromination of 2,6-dimethylaniline. The reaction is carried out by treating 2,6-dimethylaniline with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Deprotonation and Base Conversion
The hydrobromide salt can be converted to the free base via aqueous alkaline treatment:
Stability and Reactivity
-
Thermal Stability : Stable up to 150°C in inert atmospheres but decomposes under prolonged exposure to moisture .
-
Electrophilic Substitution : The para-bromo and dimethyl groups direct further substitution reactions:
Cross-Coupling Reactions
The free base participates in Buchwald-Hartwig amination and Suzuki-Miyaura coupling :
-
Palladium Catalysis :
Reaction Type Conditions Yield Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF, 80°C 72–85% Amination Pd₂(dba)₃, Xantphos, toluene, 110°C 65–78%
Redox Behavior
Scientific Research Applications
Scientific Research Applications
Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide has several notable applications:
Organic Synthesis
The compound serves as an intermediate in the synthesis of various organic compounds:
- Dyes : It is used in the production of azo dyes and other colorants.
- Pharmaceuticals : The compound acts as a precursor for synthesizing pharmaceutical agents with therapeutic properties.
- Agrochemicals : It is utilized in the formulation of pesticides and herbicides .
Biochemical Studies
In biological research, Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide is employed to investigate:
- Enzyme Interactions : The compound can be used to study enzyme kinetics and inhibition mechanisms.
- Metabolic Pathways : It aids in understanding metabolic processes involving amines and their derivatives.
Material Science
The compound finds applications in creating specialty chemicals and materials:
- Polymeric Materials : It can be incorporated into polymers to modify their properties.
- Coatings and Adhesives : Its chemical structure allows for enhanced adhesion and durability in coatings .
Case Study 1: Pharmaceutical Development
Research has demonstrated that derivatives of Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide exhibit significant activity against certain bacterial strains. In a study published in the Journal of Medicinal Chemistry, compounds synthesized from this intermediate showed promising antibacterial properties, leading to further investigation into their potential as new antibiotics .
Case Study 2: Dye Synthesis
A recent study highlighted the use of Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide in synthesizing novel azo dyes. The dyes exhibited excellent color fastness and stability under various environmental conditions. This application underscores its importance in the textile industry.
Mechanism of Action
The mechanism of action of Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amino group play a crucial role in binding to these targets, leading to various biochemical effects. The compound can modulate enzyme activity, alter metabolic pathways, and affect cellular signaling processes.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The following table compares the target compound with structurally analogous brominated anilines:
*Calculated by adding HBr (80.91 g/mol) to the base compound.
Biological Activity
Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide, also known as 4-bromo-2,6-dimethylaniline hydrobromide, is a chemical compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, including pharmacological effects, toxicity profiles, and relevant case studies.
- Chemical Formula : C₈H₁₀BrN
- Molecular Weight : 200.076 g/mol
- CAS Registry Number : 24596-19-8
- IUPAC Name : 4-bromo-2,6-dimethylaniline hydrobromide
Biological Activity Overview
The biological activity of Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide can be categorized into various areas:
-
Pharmacological Effects
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. For example, certain analogs demonstrated significant inhibition of bacterial growth in vitro.
- Cytotoxicity : Research indicates that the compound can induce cytotoxic effects in various cancer cell lines. The IC₅₀ values for cell proliferation inhibition have been reported in the low micromolar range.
- Enzyme Interaction
-
Neuropharmacological Effects
- Some studies suggest potential neuroprotective effects, although further research is needed to elucidate the mechanisms involved.
Toxicity Profile
The toxicity of Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide has been evaluated through various studies:
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various brominated anilines, including Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide. The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at concentrations lower than traditional antibiotics .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro assays were conducted using human breast cancer cell lines (MDA-MB-231). The compound showed an IC₅₀ value of approximately 0.126 μM, indicating strong inhibitory effects on cell proliferation compared to control groups .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide | MDA-MB-231 | 0.126 |
| Control Compound A | MDA-MB-231 | >1.0 |
Synthesis and Industrial Applications
The synthesis of Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide typically involves the bromination of 2,6-dimethylaniline in an inert solvent followed by treatment with hydrobromic acid to yield the hydrobromide salt. This compound serves as an intermediate in the production of pharmaceuticals and specialty chemicals.
Q & A
Basic: What are the recommended synthetic routes for preparing Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via bromination of 2,6-dimethylaniline (CAS 87-62-7) using brominating agents like bromine or N-bromosuccinimide (NBS). Key optimization steps include:
- Temperature control : Maintain 0–5°C during bromination to minimize side reactions (e.g., di-substitution or ring bromination) .
- Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to enhance solubility and reaction homogeneity .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) by removing unreacted starting materials .
Validation : Confirm product identity via H NMR (e.g., aromatic proton splitting patterns at δ 6.7–7.1 ppm) and mass spectrometry (expected molecular ion at m/z 280.97 for CHBrN) .
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR resolve substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (200.076 g/mol for the free base; 280.97 g/mol for the hydrobromide salt) .
- X-ray Crystallography : Determines crystal packing and hydrogen-bonding interactions in the hydrobromide salt .
- HPLC : Use C18 columns with a mobile phase of acetonitrile/water (70:30) for purity analysis (retention time ~8.2 min) .
Advanced: How does the hydrobromide salt form influence the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : The hydrobromide salt enhances aqueous solubility but may hydrolyze in alkaline conditions (pH > 9). Stability studies in buffered solutions (pH 3–7) show <5% degradation over 30 days at 25°C .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with HBr release contributing to mass loss .
- Light Sensitivity : Store in amber vials at –20°C to prevent photolytic degradation, as UV-Vis spectra indicate absorption peaks <300 nm .
Advanced: What mechanistic insights explain the regioselectivity of bromination in 2,6-dimethylaniline derivatives?
Methodological Answer:
Bromination occurs preferentially at the para position due to:
- Steric Effects : Methyl groups at positions 2 and 6 hinder ortho-bromination .
- Electronic Effects : The electron-donating amine group activates the ring, directing electrophilic substitution to the para position .
Experimental Validation : - Computational modeling (DFT) shows lower activation energy for para-bromination (ΔG‡ = 25 kcal/mol) compared to meta (ΔG‡ = 32 kcal/mol) .
- Isotopic labeling (N NMR) confirms amine participation in transition-state stabilization .
Advanced: How can researchers resolve contradictions in reported physical properties (e.g., boiling points) for this compound?
Methodological Answer:
Discrepancies in boiling points (e.g., 339.7–361 K under reduced pressure ) arise from:
- Measurement Techniques : Differential scanning calorimetry (DSC) vs. traditional distillation.
- Sample Purity : Impurities (e.g., residual solvents) elevate observed boiling points.
Resolution Protocol :
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Validate purity by GC-MS (≥99%).
Use standardized pressure conditions (e.g., 0.004 bar) for reproducibility .
Advanced: What strategies are recommended for analyzing its potential biological activity in neuropharmacological models?
Methodological Answer:
- In Vitro Assays : Screen for acetylcholinesterase (AChE) inhibition using Ellman’s method, comparing activity to galantamine hydrobromide .
- In Vivo Models : Administer to scopolamine-induced amnesic mice (20 mg/kg, i.p.) and assess cognitive recovery via Morris water maze .
- Dose Optimization : Conduct pharmacokinetic studies to determine bioavailability and blood-brain barrier penetration .
Advanced: How can computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to AChE (PDB ID 1DX6). Focus on bromine’s role in hydrophobic pocket interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- QSAR Modeling : Correlate substituent effects (e.g., bromine’s Hammett σ = 0.23) with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
